



### LEI105: Flow Cytometry Applications in Immunomodulation and Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**LEI105** is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipases  $\alpha$  and  $\beta$  (DAGL- $\alpha/\beta$ ).[1][2][3] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide range of physiological processes.[1][3] The endocannabinoid system is increasingly recognized for its significant role in regulating immune responses and its potential as a therapeutic target in oncology.[4][5]

Flow cytometry is a powerful, high-throughput technology that allows for the multi-parametric analysis of single cells.[6] It is an indispensable tool in drug discovery and clinical trials for immunophenotyping, cell signaling analysis, and apoptosis detection.[7][8] This document provides detailed application notes and protocols for the use of **LEI105** in flow cytometry-based assays to investigate its effects on immune cell populations and cancer cell viability.

## Endocannabinoid Signaling Pathway and LEI105 Mechanism of Action

The endocannabinoid 2-AG is synthesized from diacylglycerol (DAG) by DAGL enzymes. 2-AG then acts as a retrograde messenger, activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons or other cell types, leading to the modulation of neurotransmitter release



and other cellular responses.[8][9] **LEI105** inhibits DAGL- $\alpha$  and DAGL- $\beta$ , thereby reducing the production of 2-AG and attenuating the signaling cascade.[1][3]





Click to download full resolution via product page

Figure 1: Endocannabinoid signaling at the synapse and the inhibitory action of LEI105.

# Application Note 1: Immunophenotyping of Human PBMCs Treated with LEI105 Purpose

To investigate the immunomodulatory effects of **LEI105** on human peripheral blood mononuclear cells (PBMCs) by analyzing changes in T-cell activation and differentiation markers using multi-color flow cytometry. This hypothetical application is based on studies suggesting that 2-AG, the product of the enzyme inhibited by **LEI105**, plays a role in regulating T-cell activation and proliferation.[10][11]

#### **Principle of the Assay**

PBMCs are cultured in the presence of **LEI105** and a T-cell stimulus (e.g., anti-CD3/CD28 beads). Following incubation, the cells are stained with a panel of fluorescently-conjugated antibodies against key surface and intracellular markers to identify T-cell subsets and their activation status. The expression of these markers is then quantified by flow cytometry.

#### **Experimental Protocol**

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture and Treatment:
  - Resuspend PBMCs in complete RPMI-1640 medium.
  - Plate cells at a density of 1 x 10<sup>6</sup> cells/mL in a 24-well plate.
  - $\circ~$  Treat cells with varying concentrations of **LEI105** (e.g., 10 nM, 100 nM, 1  $\mu\text{M})$  or vehicle control (DMSO) for 1 hour.
  - Stimulate the cells with anti-CD3/CD28 beads for 48-72 hours.



- Antibody Staining:
  - Harvest the cells and wash with PBS.
  - Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C.
  - Wash the cells and then fix and permeabilize for intracellular staining.
  - Stain for intracellular markers (e.g., FoxP3 for regulatory T-cells, IFN-y for Th1 cells) for 30 minutes at 4°C.
  - Wash the cells and resuspend in flow cytometry staining buffer.
- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer.
  - Gate on lymphocyte and T-cell populations.
  - Analyze the expression of activation and differentiation markers on CD4+ and CD8+ T-cell subsets.

**Hypothetical Data Presentation** 

| Treatment<br>Group | % CD69+ of<br>CD4+ T-cells | % CD25+ of<br>CD4+ T-cells | % FoxP3+ of<br>CD4+ T-cells | % IFN-y+ of<br>CD8+ T-cells |
|--------------------|----------------------------|----------------------------|-----------------------------|-----------------------------|
| Vehicle Control    | 65.2 ± 4.5                 | 58.9 ± 5.1                 | 5.3 ± 0.8                   | 35.7 ± 3.9                  |
| LEI105 (10 nM)     | 60.1 ± 3.9                 | 52.4 ± 4.8                 | 5.5 ± 0.9                   | 32.1 ± 3.5                  |
| LEI105 (100 nM)    | 45.7 ± 4.1                 | 39.8 ± 3.7                 | 7.8 ± 1.1                   | 21.5 ± 2.9                  |
| LEI105 (1 μM)      | 25.3 ± 3.2                 | 22.1 ± 2.9                 | 10.2 ± 1.5                  | 12.8 ± 2.1                  |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

#### **Experimental Workflow**





Click to download full resolution via product page

Figure 2: Workflow for immunophenotyping of PBMCs treated with LEI105.

# Application Note 2: Analysis of Apoptosis in Cancer Cells Treated with LEI105 Purpose

To determine the potential of **LEI105** to induce apoptosis in a cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line) using flow cytometry. This hypothetical application is based on



the rationale that targeting the endocannabinoid system may represent a novel strategy in cancer therapy.

#### **Principle of the Assay**

The assay utilizes Annexin V and a viability dye (e.g., Propidium Iodide, PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[13]

#### **Experimental Protocol**

- Cell Culture and Treatment:
  - Culture Jurkat cells in complete RPMI-1640 medium.
  - Seed cells at a density of 0.5 x 10<sup>6</sup> cells/mL in a 12-well plate.
  - Treat cells with varying concentrations of **LEI105** (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M) or vehicle control (DMSO) for 24 hours.
  - Include a positive control for apoptosis (e.g., staurosporine).
- Annexin V and PI Staining:
  - Harvest the cells and wash with cold PBS.
  - Resuspend the cells in 1X Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and PI to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the stained cells on a flow cytometer within one hour of staining.
  - Collect data for at least 10,000 events per sample.



- Differentiate cell populations based on Annexin V and PI fluorescence:
  - Viable cells: Annexin V- / PI-
  - Early apoptotic cells: Annexin V+ / PI-
  - Late apoptotic/necrotic cells: Annexin V+ / PI+

■ Necrotic cells: Annexin V- / PI+

**Hypothetical Data Presentation** 

| Treatment Group      | % Viable Cells | % Early Apoptotic<br>Cells | % Late<br>Apoptotic/Necrotic<br>Cells |
|----------------------|----------------|----------------------------|---------------------------------------|
| Vehicle Control      | 92.5 ± 2.1     | 4.1 ± 0.8                  | 3.4 ± 0.6                             |
| LEI105 (1 μM)        | 88.3 ± 2.5     | 7.2 ± 1.1                  | 4.5 ± 0.9                             |
| LEI105 (5 μM)        | 65.7 ± 4.3     | 22.8 ± 3.5                 | 11.5 ± 2.4                            |
| LEI105 (10 μM)       | 40.1 ± 5.6     | 45.2 ± 4.9                 | 14.7 ± 3.1                            |
| Staurosporine (1 μM) | 15.6 ± 3.8     | 55.9 ± 6.2                 | 28.5 ± 5.1                            |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

#### **Experimental Workflow**





Click to download full resolution via product page

Figure 3: Workflow for apoptosis analysis in cancer cells treated with LEI105.

Disclaimer: The application notes and protocols described herein are hypothetical and intended for illustrative purposes. They are based on the known mechanism of action of **LEI105** and the established principles of flow cytometry. Researchers should independently design and validate their experiments based on their specific research objectives and available resources.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Methodological & Application





- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoids and immune regulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of endocannabinoids by activated T cells and B cells modulates inflammation associated with delayed-type hypersensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of endocannabinoids by activated T cells and B cells modulates inflammation associated with delayed type hypersensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LEI105: Flow Cytometry Applications in Immunomodulation and Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608513#flow-cytometry-applications-with-lei105]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com